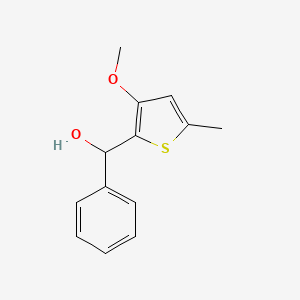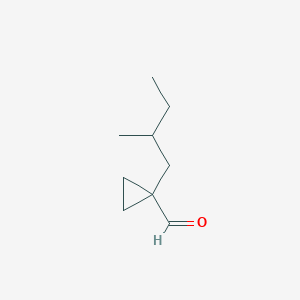![molecular formula C8H6ClN3O2S B13082011 Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free microwave irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties
作用機序
The mechanism of action of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Thiazolo[3,2-a]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Triazolo[1,5-c]pyrimidine: Used as a scaffold for designing kinase inhibitors
Uniqueness
What sets this compound apart is its unique isothiazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Continued exploration of its properties and applications is likely to yield new insights and innovations in the future.
特性
分子式 |
C8H6ClN3O2S |
|---|---|
分子量 |
243.67 g/mol |
IUPAC名 |
ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2S/c1-2-14-8(13)6-4-5(12-15-6)7(9)11-3-10-4/h3H,2H2,1H3 |
InChIキー |
NLMUSKUSZWEUCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=NS1)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)




![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)



![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)

